molecular formula C10H19NO2 B052385 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine CAS No. 124499-34-9

2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine

Cat. No. B052385
M. Wt: 185.26 g/mol
InChI Key: SSPKQTFXNGPRNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Spirocyclic compounds, which include 2-(1,4-Dioxa-spiro[4.5]dec-8-yl)-ethylamine, are synthesized through various methods. For instance, the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes involves alkylation of pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate, leading to compounds evaluated for dopamine agonist activity (Brubaker & Colley, 1986). Another example includes the synthesis of (R)-(-)-N-dichloroacetyl-3-ethyl-1-oxa-4-aza-spiro-4.5-decane through condensation and acylation processes, which was characterized by X-ray structure determination (Zhao et al., 2011).

Molecular Structure Analysis

The structural analysis of spirocyclic compounds is crucial for understanding their chemical behavior and biological activity. X-ray crystallography, NMR, and mass spectrometry are commonly used techniques. For example, the crystal structure of (R)-(-)-N-dichloroacetyl-3-ethyl-1-oxa-4-aza-spiro-4.5-decane confirmed its molecular structure, providing insights into its spatial configuration and potential reactivity (Zhao et al., 2011).

Chemical Reactions and Properties

Spirocyclic compounds participate in various chemical reactions, reflecting their chemical properties. For instance, the synthesis and pharmacological evaluation of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes explored their potential as dopamine agonists, indicating specific reactivity and biological targeting capabilities (Brubaker & Colley, 1986).

Scientific Research Applications

Spiro Compounds in Postharvest Physiology and Antioxidant Activity

  • Postharvest Physiology Enhancement in Fruits : Research has demonstrated the significant role of polyamines, natural compounds which, although not directly related, share functional similarities with spiro compounds in regulating development, ripening, and senescence in fruits. Polyamines are used to extend shelf life and improve quality attributes in fruits by modulating antioxidant systems and enhancing firmness (Sharma et al., 2017).

  • Antioxidant Properties : Spiro compounds have attracted interest due to their antioxidant activities, which are crucial in the development of drugs aimed at mitigating oxidative stress-related diseases. A review highlights the synthesis and antioxidant activities found in naturally occurring and synthetic spiro compounds, underscoring their potential in medicinal chemistry (Acosta-Quiroga et al., 2021).

Spiro Compounds in Drug Discovery and Material Science

  • Drug Discovery Applications : The unique three-dimensional structure of spiro compounds makes them attractive in drug discovery. Recent advances in synthetic methods have increased the utility of spiro scaffolds in this field, demonstrating their versatility and potential for developing novel therapeutic agents (Zheng et al., 2014).

  • Material Science Innovations : Spiropyrans and spirooxazines, two types of spiro compounds, have been extensively studied for their applications in creating novel materials through fluorescence resonance energy transfer (FRET) with fluorescent materials. These studies explore their potential in sensing, probing, and various optical elements, demonstrating the adaptability of spiro compounds in technological applications (Xia et al., 2017).

Safety And Hazards

Future Directions

Given the limited information available on “2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine”, future research could focus on elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in pharmaceuticals and other industries could be explored.


Please note that this analysis is based on the available information and may not be fully comprehensive due to the limited data on “2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine”.


properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h9H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPKQTFXNGPRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CCN)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434857
Record name 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine

CAS RN

124499-34-9
Record name 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124499-34-9
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